molecular formula C11H16N2O3 B2418678 3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid CAS No. 1047724-26-4

3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid

Cat. No. B2418678
CAS RN: 1047724-26-4
M. Wt: 224.26
InChI Key: AABYRGVYGPYURD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid, also known as 2-cyano-4,4-dimethyl-3-oxopent-1-enyl-3-aminopropanoic acid, is a synthetic organic compound belonging to the class of propanoic acids. It is a white crystalline solid with a molecular weight of 201.2 g/mol and a melting point of 137-139°C. It is soluble in water, ethanol, and methanol, and has a pKa of 1.38.

Scientific Research Applications

Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis . It can be used to prepare a variety of other compounds, including heterocyclic compounds . The cyano and carbonyl groups in the molecule can react with various reagents, enabling the synthesis of a wide range of derivatives .

Precursor for Heterocyclic Compounds

The compound is a key precursor for the synthesis of various heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, materials science, and other fields .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . For example, it can be used in the preparation of N-cyanoacetamides, which are known to exhibit diverse biological activities .

Preparation of Poly-substituted Quinolines

The compound can be used in the preparation of poly-substituted quinolines through Friedlander hetero-annulation reaction and Pfitzinger condensation reaction . Quinolines are important compounds in medicinal chemistry, with applications in the development of pharmaceuticals .

Synthesis of Cyanoacetamide Derivatives

The compound can be used in the synthesis of cyanoacetamide derivatives . These derivatives are important in the synthesis of various organic heterocycles .

Use in Pharmaceutical Research

Given its role in the synthesis of biologically active compounds and pharmaceuticals, this compound is of significant interest in pharmaceutical research .

Use in Materials Science

The heterocyclic compounds that can be synthesized from this compound have potential applications in materials science .

Use in Chemical Intermediates Research

The compound is also used in research on chemical intermediates . Its reactivity and versatility make it a valuable tool in the study of chemical reactions and the development of new synthetic methods .

properties

IUPAC Name

3-[[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)10(16)8(6-12)7-13-5-4-9(14)15/h7,13H,4-5H2,1-3H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABYRGVYGPYURD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NCCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid

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